molecular formula C9H6F3NO2 B13698116 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile

Cat. No.: B13698116
M. Wt: 217.14 g/mol
InChI Key: GMADQEWLDJUDNR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is a benzonitrile derivative featuring a hydroxymethyl (-CH₂OH) group at the para position and a trifluoromethoxy (-OCF₃) substituent at the meta position of the aromatic ring. This compound combines the electron-withdrawing nitrile group with polar and lipophilic substituents, making it a molecule of interest in medicinal chemistry and materials science.

Such structural features are critical in drug design for optimizing pharmacokinetic properties.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

4-(hydroxymethyl)-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3,14H,5H2

InChI Key

GMADQEWLDJUDNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(carboxymethyl)-3-(trifluoromethoxy)benzonitrile.

    Reduction: Formation of 4-(hydroxymethyl)-3-(trifluoromethoxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects on physical and chemical properties:

Compound Name Substituents Key Properties/Applications References
This compound -CN, -OCF₃ (C3), -CH₂OH (C4) Hypothesized intermediate; polar-lipophilic balance
4-(Trifluoromethoxy)benzonitrile -CN, -OCF₃ (C4) Precursor for fluorophosgene generation; high thermal stability
3-Chloro-4-(trifluoromethoxy)benzonitrile -CN, -OCF₃ (C4), -Cl (C3) Increased lipophilicity; halogenated analog
4-Methoxy-3-(trifluoromethoxy)benzonitrile -CN, -OCF₃ (C3), -OCH₃ (C4) Methoxy enhances solubility; electron-donating effects
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile -CN, -CH₂OH (C3), dimethylamino-fluorophenyl side chain Active metabolite of citalopram; antidepressant activity

Research Findings and Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 247.16 Not reported ~1.8
4-(Trifluoromethoxy)benzonitrile 187.11 Not reported 2.1
3-Chloro-4-(trifluoromethoxy)benzonitrile 221.56 Not reported 2.6
4-Methoxy-3-(trifluoromethoxy)benzonitrile 217.15 Not reported 1.9
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile 356.40 Not reported 2.9

Biological Activity

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features, including a hydroxymethyl group and a trifluoromethoxy moiety. This article explores its biological activity, synthesis, and potential applications based on available research.

The molecular formula of this compound is C10H8F3NO, with a molecular weight of approximately 233.17 g/mol. The presence of the trifluoromethoxy group significantly influences its electronic properties, which can enhance biological activity through increased lipophilicity and altered binding interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzonitrile derivatives with trifluoromethoxymethylating agents. The hydroxymethyl group can be introduced via selective reduction or functionalization methods that preserve the nitrile functionality.

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
4-(Hydroxymethyl)benzonitrileHydroxymethyl and nitrileLacks trifluoromethoxy group
3-Fluoro-4-methylbenzonitrileMethyl and fluoro groupsDifferent electronic properties due to methyl
4-TrifluoromethylbenzonitrileTrifluoromethyl and nitrileStronger electron-withdrawing effects
4-Cyanobenzyl alcoholHydroxymethyl and cyanideAlcohol functionality instead of trifluoromethoxy

This table highlights how the trifluoromethoxy moiety in this compound contributes to its distinct biological profile.

Case Studies

  • Topoisomerase Inhibition : In a study investigating various hydroxymethyl-substituted compounds, it was found that some derivatives exhibited substantial inhibition of topoisomerase II, suggesting potential applications in cancer therapy .
  • Fluorinated Drug Potency : Research has shown that the incorporation of trifluoromethyl groups into drug design can significantly enhance therapeutic efficacy. For example, drugs containing trifluoromethoxy groups have been linked to improved interaction with target proteins, leading to better pharmacological profiles .

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